1-(5-Chloro-2-methoxyphenyl)heptan-1-one
Description
1-(5-Chloro-2-methoxyphenyl)heptan-1-one is a synthetic organic compound characterized by a heptan-1-one backbone substituted with a 5-chloro-2-methoxyphenyl group at the carbonyl position. Its IUPAC name reflects this structure, with the methoxy (-OCH₃) and chloro (-Cl) groups positioned at the 2- and 5-positions of the aromatic ring, respectively. The compound’s molecular formula is C₁₄H₁₉ClO₂, and its molecular weight is 262.75 g/mol (calculated).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)heptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-3-4-5-6-7-13(16)12-10-11(15)8-9-14(12)17-2/h8-10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKPBDFBUYEZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266211 | |
| Record name | 1-Heptanone, 1-(5-chloro-2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352209-80-3 | |
| Record name | 1-Heptanone, 1-(5-chloro-2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352209-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptanone, 1-(5-chloro-2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)heptan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 5-chloro-2-methoxybenzene is reacted with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can yield the corresponding methoxy derivative.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, sodium hydroxide (NaOH) in water.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Methoxy derivatives, other substituted phenyl heptanones.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(5-Chloro-2-methoxyphenyl)heptan-1-one exhibit significant anticancer properties. For instance, research on related derivatives has shown promising results against various cancer cell lines.
- Mechanism of Action : Compounds with similar structures have been evaluated for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The binding affinity to tubulin has been assessed through molecular docking studies, revealing effective interactions at critical binding sites .
- Case Studies : A study highlighted the anticancer efficacy of derivatives against non-small cell lung cancer (NCI-H460) and CNS cancers (SNB-19), with promising growth inhibition percentages (PGI) observed .
Antibacterial Activity
The antibacterial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria.
- Testing Methods : Antibacterial activity was assessed using disc diffusion and broth dilution methods. Compounds demonstrated varying degrees of inhibition against strains such as E. coli and S. aureus .
- Results : Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against multiple bacterial strains, indicating strong antibacterial properties comparable to standard antibiotics like ciprofloxacin .
Therapeutic Potential
The therapeutic applications of this compound extend beyond anticancer and antibacterial effects. Its structure suggests potential in treating pain and inflammation, as indicated by related compounds in patent literature .
Case Study Insights
A patent application describes compounds structurally related to this compound that are proposed for treating pain and cough, highlighting the compound's versatility in medicinal chemistry .
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)heptan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects on Phenyl-Substituted Heptanones
Notes:
- Methoxy vs.
- Chain Length: The propanone analog (C₃ chain) has a lower molecular weight and likely higher solubility in polar solvents compared to the heptanone (C₇ chain) .
Pharmacologically Active Analogs: Pyrrolidine Derivatives
Table 2: Psychoactive Heptanone Derivatives
Key Comparisons :
- Substituent Impact: The target compound lacks the pyrrolidine moiety present in PV8 and MDPEP, which is critical for interactions with monoamine transporters (e.g., dopamine, norepinephrine). This suggests the target compound may lack significant psychoactivity unless metabolized into an active form .
Key Observations :
- Lipophilicity: Longer alkyl chains (heptanone vs. propanone) increase LogD, enhancing membrane permeability but reducing aqueous solubility .
- Synthetic Challenges: Branched analogs (e.g., 3-methylbutanone) may require chromatographic purification due to complex mixtures, as seen in .
Biological Activity
1-(5-Chloro-2-methoxyphenyl)heptan-1-one is an organic compound that belongs to the ketone family, characterized by its unique aromatic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H17ClO
- CAS Number : 1352209-80-3
The compound features a carbonyl group (C=O) attached to a heptane chain and a chlorinated aromatic ring, which is crucial for its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models, indicating possible therapeutic applications in inflammatory diseases.
- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation, making it a candidate for further investigation as an anticancer agent.
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Enzymes : The carbonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting enzymatic activity.
- Receptor Binding : The chlorine atom may facilitate π-π interactions with aromatic amino acids in receptor binding sites, enhancing the compound's affinity for specific targets.
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, contributing to its anti-inflammatory and anticancer effects.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of chlorinated phenyl ketones, including this compound. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Studies
In vitro assays demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophage cell lines. This effect was linked to the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .
Anticancer Evaluation
A series of in vitro tests assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell types, indicating moderate to high anticancer activity .
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL |
| Antimicrobial | Escherichia coli | MIC = 10 µg/mL |
| Anti-inflammatory | RAW264.7 Macrophages | IC50 = 25 µM |
| Anticancer | HeLa Cells | IC50 = 15 µM |
Case Study 1: Antimicrobial Efficacy
In a comparative study of chlorinated phenyl ketones, this compound demonstrated superior antimicrobial properties compared to its non-chlorinated analogs. The study highlighted the role of chlorine substitution in enhancing microbial inhibition .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects revealed that treatment with this compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages. This finding underscores its potential application in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
